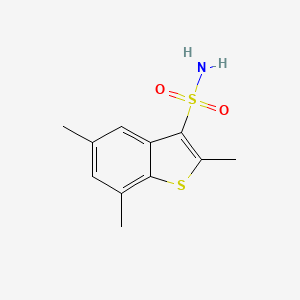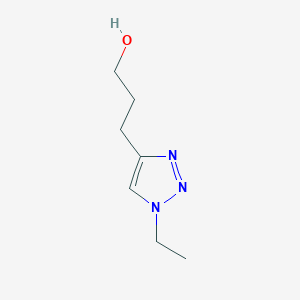![molecular formula C11H16O2 B13072776 1-Oxospiro[4.5]decane-2-carbaldehyde](/img/structure/B13072776.png)
1-Oxospiro[4.5]decane-2-carbaldehyde
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Oxospiro[4.5]decane-2-carbaldehyde is a chemical compound with the molecular formula C11H16O2. It is characterized by a spirocyclic structure, which includes a decane ring fused with an oxo group and an aldehyde functional group. This unique structure imparts distinct chemical properties and reactivity to the compound .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 1-Oxospiro[4.5]decane-2-carbaldehyde typically involves the reaction of spirocyclic precursors with appropriate aldehyde-forming reagents. One common method includes the reaction of 6,10-dioxaspiro[4.5]decane-7,9-dione with dimethylmethanamine in ethanol, followed by further functionalization to introduce the aldehyde group .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar reaction pathways as in laboratory settings. The process is optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques to ensure high-quality product .
Análisis De Reacciones Químicas
Types of Reactions: 1-Oxospiro[4.5]decane-2-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form carboxylic acids.
Reduction: The aldehyde can be reduced to form alcohols.
Substitution: The spirocyclic structure allows for substitution reactions at specific positions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used.
Substitution: Various nucleophiles can be employed under acidic or basic conditions to achieve substitution.
Major Products:
Oxidation: Formation of 1-oxospiro[4.5]decane-2-carboxylic acid.
Reduction: Formation of 1-oxospiro[4.5]decane-2-methanol.
Substitution: Formation of various substituted spirocyclic compounds depending on the nucleophile used.
Aplicaciones Científicas De Investigación
1-Oxospiro[4.5]decane-2-carbaldehyde has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex spirocyclic compounds.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of advanced materials and chemical sensors
Mecanismo De Acción
The mechanism of action of 1-Oxospiro[4.5]decane-2-carbaldehyde involves its interaction with specific molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially altering their function. The spirocyclic structure may also interact with biological membranes, affecting cellular processes .
Comparación Con Compuestos Similares
1,6-Dioxaspiro[4.5]decane: Shares the spirocyclic core but lacks the aldehyde group.
2-Oxo-1-oxaspiro[4.5]decane-4-carboxylic acid: Contains a carboxylic acid group instead of an aldehyde
Uniqueness: 1-Oxospiro[4.5]decane-2-carbaldehyde is unique due to its combination of a spirocyclic structure with an aldehyde functional group. This combination imparts distinct reactivity and potential biological activity, making it a valuable compound for various research applications .
Propiedades
Fórmula molecular |
C11H16O2 |
|---|---|
Peso molecular |
180.24 g/mol |
Nombre IUPAC |
4-oxospiro[4.5]decane-3-carbaldehyde |
InChI |
InChI=1S/C11H16O2/c12-8-9-4-7-11(10(9)13)5-2-1-3-6-11/h8-9H,1-7H2 |
Clave InChI |
VNXQHKVZOLRSIW-UHFFFAOYSA-N |
SMILES canónico |
C1CCC2(CC1)CCC(C2=O)C=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-(Propan-2-yl)-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine](/img/structure/B13072697.png)
![3-Methyl-2-oxa-4-azaspiro[5.5]undecane](/img/structure/B13072702.png)
![1-[(4-Methyloxan-4-yl)methyl]-1H-1,2,4-triazol-3-amine](/img/structure/B13072710.png)



![3-Propyl-1-oxa-3,7-diazaspiro[4.5]decan-2-one](/img/structure/B13072734.png)

![1-[(2-Chloropyridin-3-yl)methyl]piperazine](/img/structure/B13072752.png)


![10-Chlorobenzo[g]quinoline](/img/structure/B13072769.png)


